molecular formula C13H15ClN2O2 B7465367 3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione

3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione

Cat. No. B7465367
M. Wt: 266.72 g/mol
InChI Key: XRFLCGGVXJQNFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione, also known as Clonazolidine, is a chemical compound that has been synthesized and studied for its potential applications in the field of medicinal chemistry. Clonazolidine is a member of the imidazolidine-2,4-dione family of compounds, which have been found to exhibit a range of biological activities, including anticonvulsant, anxiolytic, and sedative effects.

Mechanism of Action

The exact mechanism of action of 3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dionee is not fully understood, but it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. 3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dionee may enhance the inhibitory effects of GABA, leading to a reduction in neuronal activity and a decrease in seizure activity. Additionally, 3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dionee may act as a modulator of ion channels, such as the voltage-gated sodium and calcium channels, which are involved in the generation and propagation of action potentials.
Biochemical and Physiological Effects:
3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dionee has been found to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the alteration of gene expression. Additionally, 3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dionee has been shown to have sedative effects, which may be due to its ability to enhance the inhibitory effects of GABA.

Advantages and Limitations for Lab Experiments

One advantage of 3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dionee is its ability to reduce seizure activity in animal models, making it a potential candidate for the development of new anticonvulsant drugs. Additionally, 3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dionee has been shown to have anxiolytic effects, which may be useful for the treatment of anxiety disorders. However, one limitation of 3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dionee is its sedative effects, which may limit its use in certain applications.

Future Directions

There are several potential future directions for the study of 3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dionee. One area of research could be the development of new anticonvulsant drugs based on the structure of 3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dionee. Additionally, further studies could investigate the potential anxiolytic effects of 3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dionee and its mechanism of action. Finally, future research could explore the use of 3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dionee in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dionee involves the reaction of 2-chlorobenzaldehyde with propan-2-amine and a urea derivative in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dionee has been studied for its potential applications in the field of medicinal chemistry, particularly as an anticonvulsant and anxiolytic agent. Several studies have demonstrated its ability to reduce seizure activity in animal models, as well as its anxiolytic effects in behavioral tests. Additionally, 3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dionee has been shown to have sedative effects, making it a potential candidate for the treatment of insomnia.

properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c1-8(2)11-12(17)16(13(18)15-11)7-9-5-3-4-6-10(9)14/h3-6,8,11H,7H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRFLCGGVXJQNFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N(C(=O)N1)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione

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